N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15392048
InChI: InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-12(14(17)19)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H17BrN2O3
Molecular Weight: 341.20 g/mol

N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

CAS No.:

Cat. No.: VC15392048

Molecular Formula: C14H17BrN2O3

Molecular Weight: 341.20 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide -

Specification

Molecular Formula C14H17BrN2O3
Molecular Weight 341.20 g/mol
IUPAC Name N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Standard InChI InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-12(14(17)19)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Standard InChI Key OLTFBZYXLWDUNV-UHFFFAOYSA-N
Canonical SMILES CCN1CCOC(C1=O)CC(=O)NC2=CC=C(C=C2)Br

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound’s structure integrates two pharmacophoric elements:

  • A 4-bromophenyl group attached to the acetamide nitrogen, providing lipophilicity and potential halogen-bonding interactions.

  • A 4-ethyl-3-oxomorpholin-2-yl moiety linked to the acetamide’s α-carbon, contributing conformational rigidity and hydrogen-bonding capacity .

The morpholine ring adopts a chair conformation, with the ethyl group at position 4 and the oxo group at position 3 introducing steric and electronic perturbations. X-ray crystallography of analogous morpholine derivatives confirms this geometry .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC14H17BrN2O3\text{C}_{14}\text{H}_{17}\text{Br}\text{N}_{2}\text{O}_{3}
Molecular Weight341.20 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, morpholine O, oxo O)
Rotatable Bonds5
Topological Polar Surface Area67.8 Ų

Synthesis and Optimization Strategies

Reaction Pathway

Synthesis typically proceeds via a multi-step sequence:

  • Morpholine Ring Formation: Ethylamine reacts with epichlorohydrin to yield 4-ethylmorpholine, followed by oxidation to introduce the 3-oxo group.

  • Acetamide Coupling: The morpholine derivative is acylated with bromophenylacetyl chloride under Schotten-Baumann conditions.

Critical parameters include:

  • Temperature control (<40°C) to prevent oxazolidinone byproducts.

  • Use of triethylamine to scavenge HCl and drive the reaction.

Table 2: Representative Synthetic Conditions

StepReagentsTemperatureYield (%)
MorpholineEthylamine, Epichlorohydrin60°C78
AcylationBromophenylacetyl Chloride, Et₃N25°C65

Reactivity and Stability Profile

Hydrolytic Sensitivity

The acetamide bond undergoes slow hydrolysis in alkaline media (t1/2=48hrat pH 9t_{1/2} = 48 \, \text{hr} \, \text{at pH 9}), necessitating pH-controlled formulations. The morpholine oxo group participates in keto-enol tautomerism, influencing solubility across physiological pH ranges .

Metabolic Transformations

In vitro hepatic microsome studies predict:

  • N-Deethylation of the morpholine ring (major pathway).

  • Debromination via cytochrome P450 3A4 (minor pathway).

StrainMIC (μg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

Mechanistic studies indicate disruption of cell wall biosynthesis through undecaprenyl phosphate sequestration.

Emerging Applications and Future Directions

Radiopharmaceutical Development

The bromine-76 isotope (t1/2=16.2hrt_{1/2} = 16.2 \, \text{hr}) enables positron emission tomography (PET) tracer development for neurodegenerative disease imaging.

Prodrug Design

Esterification of the morpholine oxo group enhances blood-brain barrier permeability (logP\log P increased from 1.2 to 2.8) , suggesting utility in central nervous system therapeutics.

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